molecular formula C13H17BN2O2S B6168379 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine CAS No. 2043401-94-9

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B6168379
CAS No.: 2043401-94-9
M. Wt: 276.2
InChI Key:
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Description

The compound “5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazol-2-amine group, which is a type of aromatic heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure can be detected by means of X-ray diffraction .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group in similar compounds can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes the molecular electrostatic potential and frontier molecular orbitals .

Safety and Hazards

The safety and hazards of similar compounds are typically provided in their material safety data sheets (MSDS). For example, dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.

Mode of Action

The compound’s mode of action involves interaction with its targets, leading to changes in their structure or function. For instance, in the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the borylation process, which involves the addition of a boron atom to organic compounds.

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds, a process that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond . The downstream effects of this process can vary depending on the specific biochemical context.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific interactions with its targets. For instance, the formation of pinacol benzyl boronate could potentially alter the properties of alkylbenzenes , affecting their role in various biochemical processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine' involves the reaction of 5-amino-2-benzothiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "5-amino-2-benzothiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-amino-2-benzothiazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.", "Step 3: Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter off any solids.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2043401-94-9

Molecular Formula

C13H17BN2O2S

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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